molecular formula C23H25N3O3S2 B2519973 1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane CAS No. 912906-74-2

1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane

Cat. No. B2519973
CAS RN: 912906-74-2
M. Wt: 455.59
InChI Key: HMQXKQVGLFMZGJ-DHZHZOJOSA-N
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Description

1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane is a useful research compound. Its molecular formula is C23H25N3O3S2 and its molecular weight is 455.59. The purity is usually 95%.
BenchChem offers high-quality 1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

1,3,4-Oxadiazoles exhibit promising antibacterial properties. Researchers have synthesized various derivatives and evaluated their efficacy against bacterial strains. For instance, compounds like 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamine and 3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-{2-[2,6-dichlorophenyl)amino]benzyl}-6-iodoquinazolin-4(3H)-one demonstrated superior antibacterial activity compared to ampicillin .

Anticancer Potential

The field of oncology has not overlooked 1,3,4-oxadiazoles. Researchers have identified derivatives with anticancer activity. Notably, Raltegravir® , an antiretroviral drug, contains the 1,3,4-oxadiazole unit. Additionally, Zibotentan® , an anticancer agent, also features this privileged structure .

Medicinal Chemistry Applications

1,3,4-Oxadiazoles serve as bioisosteres for carboxylic acids, esters, and carboxamides. Medicinal chemists utilize their privileged structure to design novel drug candidates.

properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c27-31(28,26-16-6-1-2-7-17-26)21-14-12-20(13-15-21)22-24-25-23(29-22)30-18-8-11-19-9-4-3-5-10-19/h3-5,8-15H,1-2,6-7,16-18H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQXKQVGLFMZGJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane

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